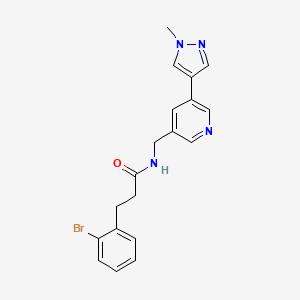

3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Description

3-(2-Bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone, a 2-bromophenyl group, and a pyridine-methylpyrazole moiety.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O/c1-24-13-17(12-23-24)16-8-14(9-21-11-16)10-22-19(25)7-6-15-4-2-3-5-18(15)20/h2-5,8-9,11-13H,6-7,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCOZDFQYJHXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by its molecular formula and a molecular weight of approximately 373.26 g/mol. It contains a bromophenyl group, a pyrazole moiety, and a propanamide structure, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing bromophenyl and pyrazole groups have shown cytotoxic effects against various cancer cell lines. The presence of the pyrazole ring is often linked to enhanced antiproliferative activity due to its ability to interact with critical cellular targets.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |

| 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine | A549 (Lung Cancer) | 20 | Induction of apoptosis |

| 3-(2-bromophenyl)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylpropanamide | HeLa (Cervical Cancer) | TBD | Targeting Bcl-2 pathways |

Note: TBD = To Be Determined.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with halogen substituents, such as bromine, have been documented to enhance antibacterial efficacy. Preliminary tests indicate that similar pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 5-(2-Bromophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazole | E. coli | 32 µg/mL | Bactericidal |

| 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine | S. aureus | 16 µg/mL | Bacteriostatic |

The biological activity of 3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, particularly through the activation of caspases.

- Interference with DNA Synthesis : Some pyrazole derivatives disrupt DNA replication processes, leading to cell death.

Case Studies

A recent study evaluated the efficacy of a related compound in a murine model of cancer. The results demonstrated significant tumor reduction compared to control groups, supporting the hypothesis that brominated pyrazoles possess potent antitumor activity.

Study Overview

Title : Evaluation of Antitumor Efficacy of Brominated Pyrazoles in Murine Models

Methodology : Tumor-bearing mice were treated with varying doses of the compound over four weeks.

Results : A dose-dependent reduction in tumor size was observed, with a maximum reduction of 65% at the highest dose.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, backbone modifications, and physicochemical properties. Key comparisons include:

Key Observations

Sulfur-containing groups (e.g., sulfanyl in ) may enhance metabolic stability or alter electronic properties compared to halogenated or alkylated analogs .

Synthetic Yields :

- Yields for pyridine- and pyrazole-containing propanamides range widely (44–85%), influenced by steric hindrance (e.g., trifluoromethyl groups in ) or reaction conditions (e.g., coupling agents in ) .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular interactions. The dichlorophenyl analog () melts at 126–127°C, while thiazole-oxadiazole hybrids () exhibit higher melting points (up to 178°C) due to rigid heterocyclic cores .

Functional Group Impact on Bioactivity (Inferred)

- Pyrazole-Pyridine Hybrids : Compounds like the target and ’s quinazoline derivatives may exhibit kinase inhibition due to π-π stacking with ATP-binding pockets .

- Sulfonamido Groups : Present in , these groups often enhance target binding via hydrogen bonding, contrasting with the target’s simpler amide group .

- Halogen Effects : Bromine’s size and polarizability (target compound) vs. chlorine () or fluorine () could modulate binding affinity or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.